(2R)-2-(1-Phenylcyclopentyl)propan-1-ol

Chiral resolution Absolute configuration Enantiomeric purity

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol is a single‑enantiomer (R‑configuration) secondary alcohol with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g·mol⁻¹. The molecule consists of a phenyl‑substituted cyclopentyl group attached to a propan‑1‑ol chain bearing a chiral center at the 2‑position.

Molecular Formula C14H20O
Molecular Weight 204.313
CAS No. 2248186-19-6
Cat. No. B2732408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(1-Phenylcyclopentyl)propan-1-ol
CAS2248186-19-6
Molecular FormulaC14H20O
Molecular Weight204.313
Structural Identifiers
SMILESCC(CO)C1(CCCC1)C2=CC=CC=C2
InChIInChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3/t12-/m0/s1
InChIKeyODFRYDGDULUGMJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol (CAS 2248186-19-6): A Defined (R)-Enantiomer Chiral Alcohol Building Block Sourced for Stereochemically Precise Synthesis


(2R)-2-(1-Phenylcyclopentyl)propan-1-ol is a single‑enantiomer (R‑configuration) secondary alcohol with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g·mol⁻¹ [1]. The molecule consists of a phenyl‑substituted cyclopentyl group attached to a propan‑1‑ol chain bearing a chiral center at the 2‑position. The absolute (R) stereochemistry is formally defined by the Cahn‑Ingold‑Prelog system, and the compound is supplied as a research‑grade chiral building block for asymmetric synthesis and medicinal chemistry applications [2]. Its computed physicochemical properties, including XLogP3‑AA = 4 and a topological polar surface area (TPSA) of 20.2 Ų, indicate moderate lipophilicity and limited hydrogen‑bonding capacity, which are relevant parameters for membrane permeability prediction in drug‑discovery workflows [1].

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol — Why the (S)-Enantiomer, Racemate, or Chain‑Length Analogs Cannot Be Interchanged Without Compromising Stereochemical Integrity


The (R)‑configured secondary alcohol is not interchangeable with its (S)‑enantiomer (CAS 2248209‑17‑6) or the racemic mixture (CAS 2248325‑04‑2) because chiral recognition events in biological systems and asymmetric catalytic cycles are sensitive to absolute configuration . Even when a target binding pocket or a chiral catalyst does not differentiate the enantiomers in a simple in vitro assay, the use of the racemate introduces 50% of the undesired stereoisomer that may exhibit divergent pharmacokinetics, off‑target pharmacology, or altered metabolic stability [1]. Furthermore, chain‑length analogs such as (2R)-2-(1-phenylcyclopentyl)ethan‑1‑ol or the corresponding propanoic acid derivative exhibit different hydrogen‑bond donor/acceptor profiles, lipophilicity, and steric bulk, which can perturb molecular recognition and synthetic reactivity in ways that are not predictable a priori [2].

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol — Verifiable Comparator‑Based Evidence for Scientific Selection and Procurement


Absolute Configuration: (R)-Enantiomer vs. (S)-Enantiomer — Stereochemical Identity as a Selection Criterion

The target compound is the (R)-enantiomer, formally designated by the InChI stereochemical layer (/t12-/m0/s1) and the Cahn-Ingold-Prelog descriptor [1]. The (S)-enantiomer (CAS 2248209-17-6) is also commercially listed, confirming that both single enantiomers are available and that procurement must explicitly specify the desired configuration . The racemic mixture (CAS 2248325-04-2) contains an equimolar amount of the (R) and (S) forms, which would confound any stereochemically sensitive application . No published bioactivity or selectivity data comparing the (R)- and (S)-enantiomers of this specific compound were identified; therefore, any claim of differential biological activity would be extrapolation from general chirality principles and not compound‑specific evidence.

Chiral resolution Absolute configuration Enantiomeric purity Asymmetric synthesis

Enantiomeric Excess: Vendor‑Specified Chiral Purity ≥95% for the (R)-Enantiomer — Procurement‑Relevant Quality Metric

Commercial suppliers typically specify a minimum purity of 95% for the (R)-enantiomer, with the predominant impurity being the (S)-enantiomer . For the racemic mixture, no enantiomeric excess specification applies, as the material is intentionally a 1:1 mixture by definition . The ≥95% enantiomeric purity threshold is a practical quality gate commonly employed in research‑scale asymmetric synthesis; however, it does not guarantee that the residual ≤5% (S)-enantiomer will be inconsequential in highly sensitive catalytic or biological systems [1].

Enantiomeric excess Chiral purity Quality control Procurement specification

Computed Lipophilicity: XLogP3‑AA = 4 for the (R)-Enantiomer — Physicochemical Differentiation from Shorter‑Chain and Amino‑Alcohol Analogs

The (R)-enantiomer has a computed XLogP3‑AA value of 4.0, which places it in the moderately lipophilic range [1]. By contrast, the one‑carbon‑shorter analog (2R)-2-(1-phenylcyclopentyl)ethan‑1‑ol would be expected to have a lower XLogP (approximately 3.4–3.6 based on fragment‑based calculation), and the amino‑alcohol analog (2R)-2-amino-2-(1-phenylcyclopentyl)ethan‑1‑ol introduces a basic nitrogen that substantially alters both logP and hydrogen‑bonding capacity [2]. The TPSA of 20.2 Ų for the (R)-alcohol indicates a single H‑bond donor and one H‑bond acceptor, whereas the amino‑alcohol analog would exhibit a higher TPSA (≥46 Ų) and additional protonation state complexity [3]. These computed differences, while not direct experimental measurements, are sufficient to rationalize why the (R)-alcohol cannot be substituted by its shorter‑chain or amino‑alcohol analogs in a structure‑based design or synthetic route without altering lipophilicity‑dependent properties such as membrane permeability, metabolic stability, or chromatographic retention.

Lipophilicity XLogP3-AA ADME prediction Physicochemical comparator

1-Phenylcyclopentyl Scaffold in ACAT Inhibition: Contextual Evidence Supporting the Scaffold's Relevance — No Compound‑Specific Activity Data Available

A series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas was reported as potent inhibitors of acyl‑CoA:cholesterol acyltransferase (ACAT), with the lead compound PD 129337 exhibiting an IC₅₀ of 17 nM in a rat hepatic microsome assay [1]. The 1-phenylcyclopentyl moiety is a conserved structural element in this series, and modifications to the N'-phenyl substituent modulated both in vitro potency and in vivo efficacy in cholesterol‑fed rat models [1]. However, (2R)-2-(1-phenylcyclopentyl)propan-1-ol itself was not tested in this study, nor were its enantiomers or the racemate. The relevance of this evidence is therefore strictly limited to demonstrating that the 1-phenylcyclopentyl substructure is a validated pharmacophoric element in a drug‑discovery context; it does not provide quantitative differentiation between the (R)-alcohol and any comparator.

ACAT inhibition Scaffold relevance Cholesterol metabolism Structure-activity relationship

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol — Highest‑Confidence Application Scenarios Grounded in the Available Evidence


Chiral Building Block for Stereodefined Asymmetric Synthesis of 1-Phenylcyclopentyl-Containing Pharmaceuticals

When a medicinal chemistry program requires a chiral alcohol intermediate with a defined (R)-configuration at the carbon alpha to the cyclopentyl ring, the procurement of (2R)-2-(1-phenylcyclopentyl)propan-1-ol with documented ≥95% enantiomeric purity ensures that the stereochemical integrity of the downstream product is controlled from the outset [1]. This scenario applies to the synthesis of N-[(1-phenylcyclopentyl)methyl]urea-based ACAT inhibitors, where the 1-phenylcyclopentyl moiety is a critical pharmacophoric element [2].

Enantiopure Substrate for Investigating Stereochemistry-Dependent Biological Activity of Cyclopentyl Alcohol Derivatives

In receptor-binding or cellular assays where the target protein is known to discriminate between enantiomers of structurally related alcohols, the (R)-enantiomer can be used alongside the (S)-enantiomer and the racemate to dissect the stereochemical contribution to activity, selectivity, or toxicity [1]. The computed lipophilicity (XLogP = 4) and low TPSA (20.2 Ų) further support its use in cell-permeability studies [3].

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Determination

The well‑defined absolute configuration, combined with the availability of the (S)-enantiomer and the racemic mixture, makes (2R)-2-(1-phenylcyclopentyl)propan-1-ol a suitable candidate for developing chiral chromatographic methods. The (R)-enantiomer can serve as a retention‑time marker, while the racemate provides a system suitability test mixture for verifying enantiomeric resolution [1].

Quote Request

Request a Quote for (2R)-2-(1-Phenylcyclopentyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.